

# function of CTP:phosphoethanolamine cytidylyltransferase (ECT)

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## Compound of Interest

Compound Name: CDP-ethanolamine

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An In-depth Technical Guide on the Core Function of CTP:phosphoethanolamine cytidylyltransferase (ECT)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

CTP:phosphoethanolamine cytidylyltransferase (EC 2.7.7.14), commonly known as ECT or PCYT2, is a pivotal enzyme in the de novo biosynthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2][3][4] As the rate-limiting enzyme in the **CDP-ethanolamine** branch of the Kennedy pathway, PCYT2 catalyzes the conversion of phosphoethanolamine and CTP into **CDP-ethanolamine**. [3][5][6] The integrity of this pathway is essential for embryonic development, and its dysregulation is implicated in a range of pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer.[3][5][7] This document provides a comprehensive technical overview of PCYT2's function, regulation, and significance, supported by structured data, detailed experimental protocols, and pathway visualizations.

## Core Function and Catalytic Reaction

PCYT2's primary function is to catalyze the second and rate-controlling step in the Kennedy pathway for PE synthesis.[5] The enzyme facilitates the transfer of a cytidylylmonophosphate (CMP) group from cytidine triphosphate (CTP) to phosphoethanolamine, yielding **CDP-ethanolamine** and pyrophosphate (PPi).[3][8][9]

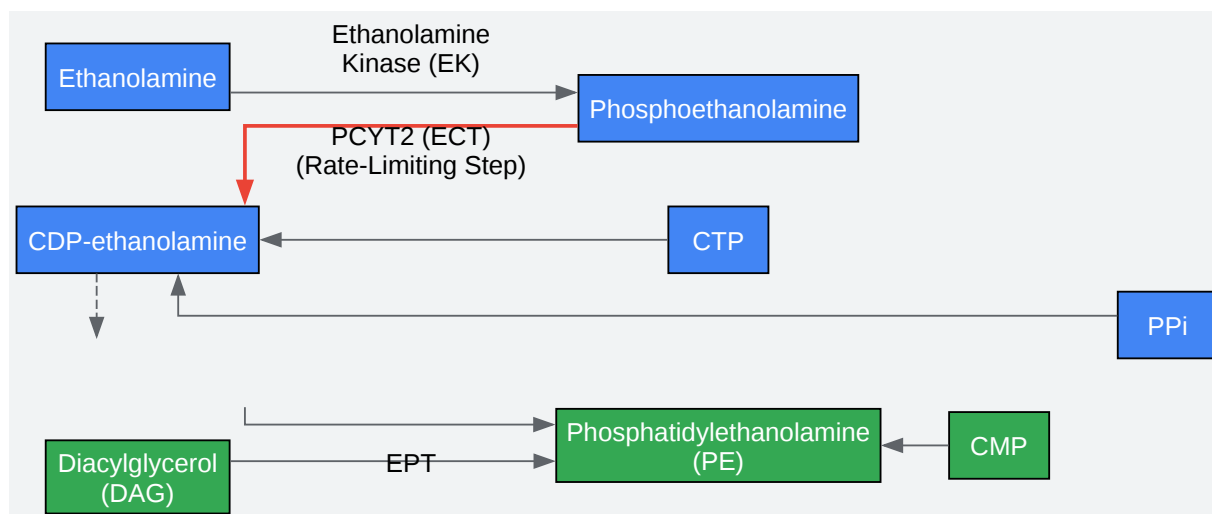
The catalyzed reaction is as follows: CTP + phosphoethanolamine  $\rightleftharpoons$  **CDP-ethanolamine** + diphosphate[8][9]

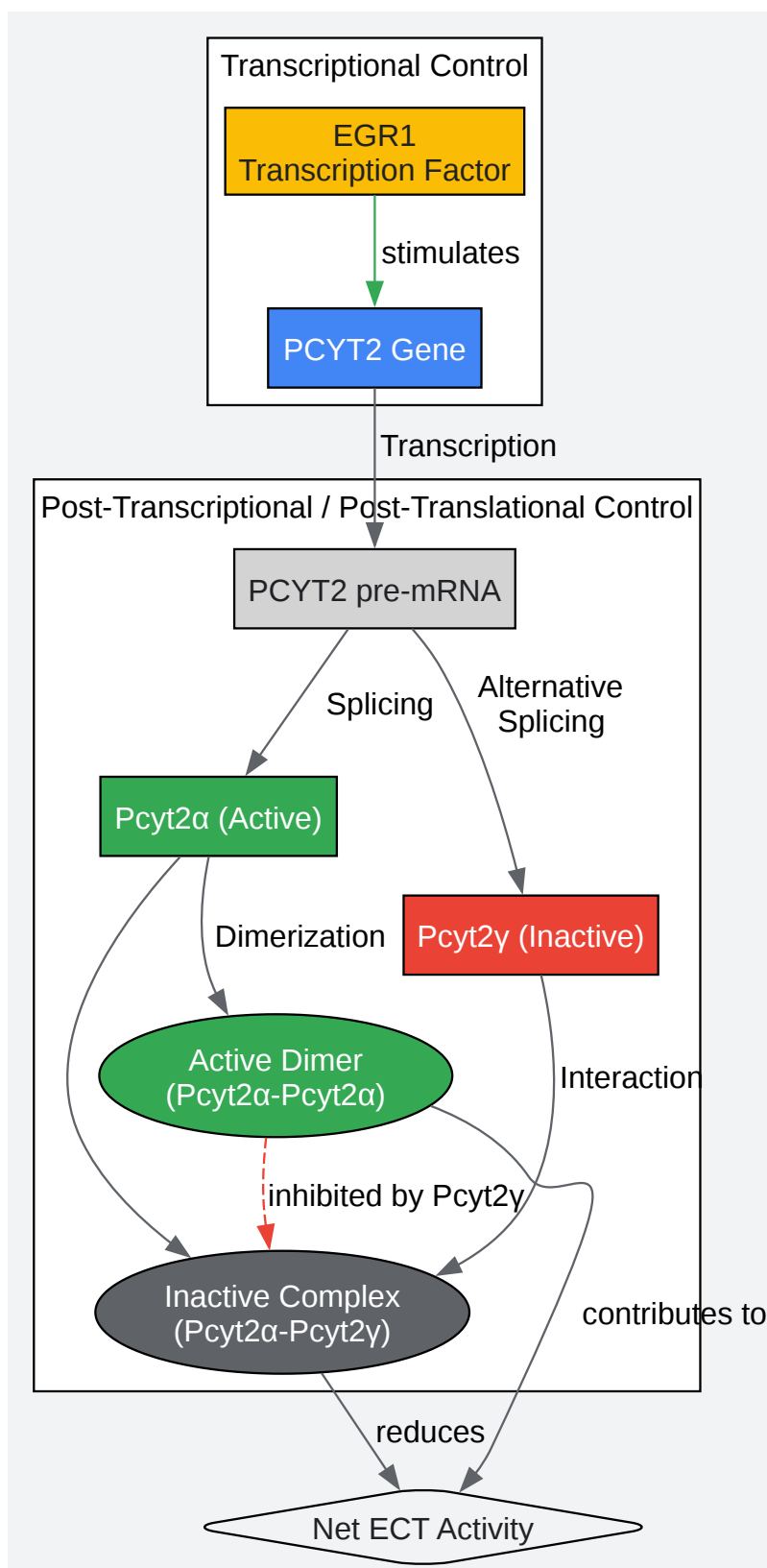
This reaction is critical as it produces **CDP-ethanolamine**, the activated intermediate required for the final step of PE synthesis.[2][3][4][10] The essentiality of PCYT2 is underscored by the fact that its disruption in mice leads to embryonic lethality.[11]

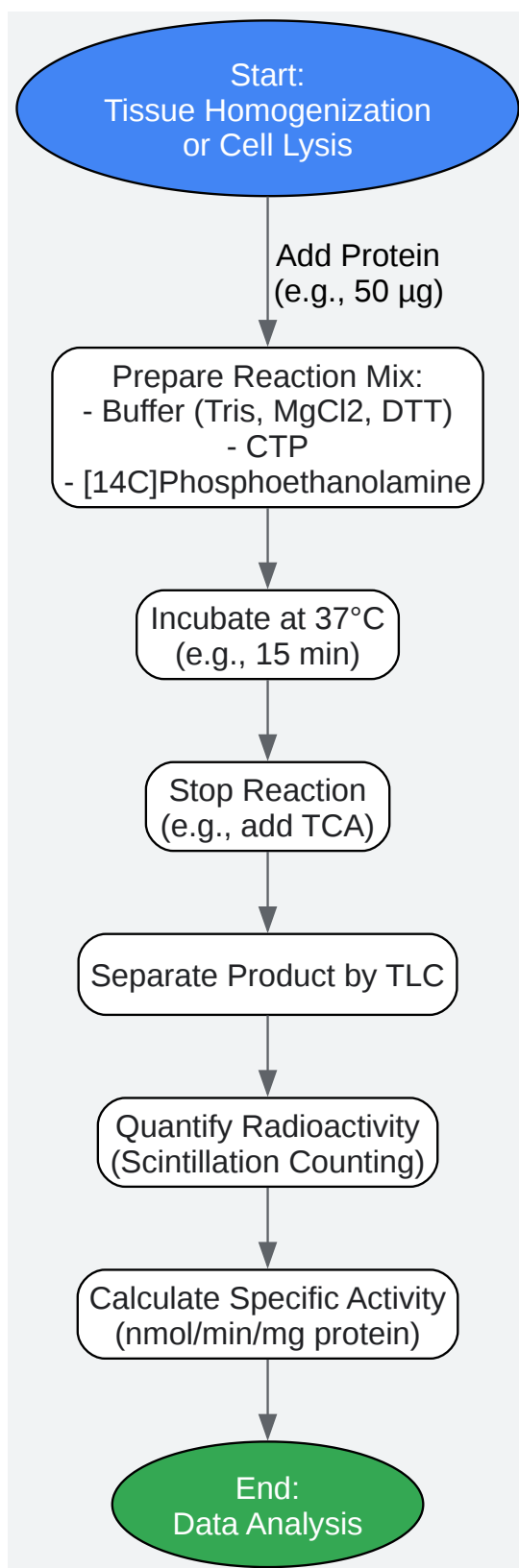
## The Kennedy Pathway and PCYT2's Role

The de novo synthesis of PE in eukaryotes occurs primarily through the **CDP-ethanolamine** branch of the Kennedy pathway.[2][10][12][13] This pathway consists of three sequential enzymatic reactions.

- **Phosphorylation of Ethanolamine:** Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.[2][3][4][10]
- **Formation of CDP-Ethanolamine:** PCYT2 catalyzes the reaction between phosphoethanolamine and CTP to form **CDP-ethanolamine**. [2][3][4][10] This is the key regulatory step.[3]
- **Synthesis of PE: CDP-ethanolamine:** 1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup from **CDP-ethanolamine** to a diacylglycerol (DAG) molecule to form PE.[2][3][4][10]







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